molecular formula C23H20O3 B6346715 (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one CAS No. 1354941-23-3

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Cat. No.: B6346715
CAS No.: 1354941-23-3
M. Wt: 344.4 g/mol
InChI Key: AWZMHDNLWVKNKH-WYMLVPIESA-N
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Description

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or phase-transfer catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological studies.

    Medicine: Due to its potential therapeutic effects, it is studied for the development of new drugs and treatments.

    Industry: It is used in the production of dyes, pigments, and other organic materials.

Mechanism of Action

The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but with a single methoxy group.

    (2E)-3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure with different positions of methoxy groups.

    (2E)-3-(2,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure with different positions of methoxy groups.

Uniqueness

(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both 2,5-dimethoxyphenyl and biphenyl groups provides distinct properties compared to other chalcones.

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3/c1-25-21-13-15-23(26-2)20(16-21)12-14-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZMHDNLWVKNKH-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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